4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride.
Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the sulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.
Substitution: The benzamide and pyridine rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide may be studied for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the presence of the oxadiazole ring may enhance its activity against certain pathogens.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxadiazole ring may interact with other molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the oxadiazole ring, in particular, may enhance its stability and interaction with biological targets.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-3-12-25(13-4-2)30(27,28)17-9-7-15(8-10-17)18(26)22-20-24-23-19(29-20)16-6-5-11-21-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKBGLRONSCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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